3-Chloro-1,2,4-benzotriazine 1-oxide
Description
3-Chloro-1,2,4-benzotriazine 1-oxide (CAS 67692-91-5) is a heterocyclic compound characterized by a benzotriazine core with a chlorine substituent at position 3 and an oxygen atom at position 1. It serves as a critical intermediate in synthesizing hypoxia-selective antitumor agents, such as tirapazamine derivatives, and functionalized benzotriazine analogues .
Synthesis: The compound is synthesized via sequential reactions starting from 3-amino-1,2,4-benzotriazine 1-oxide. Nitrosation with sodium nitrite in trifluoroacetic acid yields 3-hydroxy-1,2,4-benzotriazine 1-oxide, followed by chlorination using phosphoryl chloride to introduce the chlorine substituent . This two-step process achieves moderate yields (14–20%), highlighting the compound’s synthetic utility in medicinal chemistry .
Properties
CAS No. |
67692-91-5 |
|---|---|
Molecular Formula |
C7H4ClN3O |
Molecular Weight |
181.58 g/mol |
IUPAC Name |
3-chloro-1-oxido-1,2,4-benzotriazin-1-ium |
InChI |
InChI=1S/C7H4ClN3O/c8-7-9-5-3-1-2-4-6(5)11(12)10-7/h1-4H |
InChI Key |
YXKCIEQPVVUHJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N=[N+]2[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Tirapazamine (3-Amino-1,2,4-benzotriazine 1,4-Dioxide)
Structural Differences :
- Tirapazamine features amino and dual N-oxide groups (positions 1 and 4), whereas 3-chloro-1,2,4-benzotriazine 1-oxide has a single N-oxide and chlorine at position 3 .
Metabolism :
- Tirapazamine’s metabolites include 3-amino-1,2,4-benzotriazine 1-oxide (stable) and 4-oxide (reactive), with the latter undergoing further reduction .
3-Amino-1,2,4-benzotriazine 1-Oxide
Structural Differences :
- Replaces chlorine with an amino group at position 3.
Key Properties :
Triazoxide (7-Chloro-3-imidazol-1-yl-1,2,4-benzotriazine 1-Oxide)
Structural Differences :
- Chlorine at position 7 and an imidazole substituent at position 3.
3-Hydroxy-1,2,4-benzotriazine 1-Oxide
Structural Differences :
- Hydroxyl group at position 3 instead of chlorine.
Reactivity :
- The hydroxyl group participates in hydrogen bonding and oxidation reactions, contrasting with the chloro analogue’s electrophilic substitution behavior .
Comparative Data Table
Research Findings and Implications
- Synthetic Utility : The chlorine atom in this compound enables efficient coupling with boronic acids (Suzuki reaction) and amines, yielding derivatives like TX-2137, a hypoxia-selective AKT kinase inhibitor .
- Redox Behavior: Mono-N-oxide mustards derived from this compound exhibit 5–7× higher hydrolysis rates than di-N-oxide analogues, enhancing DNA alkylation in hypoxic tumors .
- Metabolic Stability : Unlike tirapazamine’s 4-oxide metabolite, which is rapidly reduced, the chloro analogue’s stability under physiological conditions makes it suitable for targeted drug delivery .
Preparation Methods
Cyclization of 2-Nitroaniline with Cyanamide
The foundational route involves cyclizing 2-nitroaniline with cyanamide under acidic conditions. In a protocol detailed by IIAR researchers, 2-nitroaniline (72.4 mmol) and cyanamide (144.8 mmol) are melted at 100°C, followed by the addition of concentrated HCl to facilitate condensation . Subsequent basification with NaOH yields 3-amino-1,2,4-benzotriazine 1-oxide (compound 1 ) as a yellow solid. This intermediate undergoes diazotization using sodium nitrite in trifluoroacetic acid at 5°C, producing 3-hydroxy-1,2,4-benzotriazine 1-oxide (compound 2 ) .
Key Reaction Conditions:
-
Temperature: 100°C for cyclization, room temperature for diazotization.
-
Acid/Base: HCl for condensation, NaOH for basification.
Chlorination of 3-Hydroxy Intermediate
The conversion of the 3-hydroxy derivative to the chloro-substituted compound is achieved using phosphorus oxychloride (POCl₃). In the final step, compound 2 is suspended in POCl₃ with N,N-dimethylformamide (DMF) as a catalyst and heated at 100°C for 1 hour . The crude product is purified via silica-gel chromatography with dichloromethane, yielding 3-chloro-1,2,4-benzotriazine 1-oxide.
Optimization Notes:
-
Catalyst Role: DMF enhances chlorination efficiency by activating POCl₃.
-
Purification: Silica-gel chromatography ensures removal of phosphorylated byproducts .
Alternative Pathways via Reductive Deamination
Patent literature describes reductive deamination of 3-amino derivatives using alkyl nitrites. For example, treating 3-amino-1,2,4-benzotriazine 1-oxide with tert-butyl nitrite in dimethylformamide at 60–65°C eliminates the amino group, forming the 3-unsubstituted intermediate . Subsequent chlorination with POCl₃ introduces the chloro substituent.
Advantages:
-
Avoids diazotization steps, simplifying the synthesis.
-
Compatible with diverse amine starting materials for functionalization .
Oxidation Strategies for N-Oxide Formation
The synthesis of di-N-oxide analogs highlights the role of oxidizing agents. Early methods employed pertrifluoroacetic acid (generated from trifluoroacetic anhydride and H₂O₂), but overoxidation led to side products . Switching to HOF·CH₃CN as the oxidant improved selectivity, preserving the mono-N-oxide structure while enabling subsequent chlorination .
Comparative Data:
| Oxidizing Agent | Reaction Time | Selectivity | Yield Improvement |
|---|---|---|---|
| Pertrifluoroacetic acid | 3–4 days | Moderate | ≤40% |
| HOF·CH₃CN | 12–24 hours | High | ≥65% |
Functionalization via Amine Intermediates
Side-chain modifications are achieved by reacting primary amines with 3-chloro-benzotriazine-1-N-oxide. For instance, 4-aminophenol derivatives are silylated with tert-butylchlorodimethylsilane, then coupled with the chloro intermediate . Final deprotection with tetrabutylammonium fluoride yields target compounds like TX-2137, a hypoxic cytotoxin .
Critical Steps:
-
Protection/Deprotection: Silylation prevents unwanted side reactions during coupling.
-
Coupling Conditions: Triethylamine as a base facilitates nucleophilic substitution .
Industrial-Scale Synthesis Considerations
Patent EP0972517B1 outlines scalable methods, emphasizing:
Q & A
Q. Experimental Design
- pH Control : Neutral to slightly basic conditions (pH 7–8) minimize acid-catalyzed decomposition, as seen in NaHCO₃-neutralized syntheses .
- Light Protection : Degradation via radical pathways is mitigated by storing solutions in amber vials and avoiding UV exposure .
- Chelating Agents : Adding EDTA reduces metal-ion-catalyzed oxidation, a common issue in redox-active compounds .
What isotopic labeling approaches elucidate the DNA damage mechanisms of this compound?
Q. Advanced Methodological Insight
- ¹⁸O-Labeling : Tracks oxygen transfer during DNA radical oxidation, confirming lactone or cation intermediate formation .
- Deuterated Solvents : D₂O-based assays differentiate hydrolysis pathways (e.g., solvent vs. intramolecular participation) .
- EPR Spectroscopy : Detects benzotriazinyl radicals in situ, correlating radical lifetime with DNA cleavage efficiency .
How does the one-electron reduction potential (E₁) of this compound compare to other hypoxia-selective agents?
Q. Comparative Analysis
- Tirapazamine (E₁ ~-450 mV) : Slightly higher E₁ than 3-chloro-1-oxide analogs, favoring faster radical generation but lower hypoxia specificity .
- Misonidazole (E₁ ~-389 mV) : Higher E₁ limits activation to severely hypoxic regions, unlike benzotriazines active in moderate hypoxia .
- Structure-Activity Trends : Chlorine substitution lowers E₁ compared to amino groups, balancing redox activity and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
